1-(2-Nitrophenyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCBYJUYIXACNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with piperidin-4-one under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted piperidinones: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-(2-Nitrophenyl)piperidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(2-nitrophenyl)piperidin-4-one with structurally analogous piperidin-4-one derivatives, highlighting key substituents, molecular weights, and reported properties:
Physicochemical Properties
- Solubility : The 2-nitrophenyl group in this compound reduces aqueous solubility compared to analogs with polar substituents (e.g., 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one , , which has a morpholine ring enhancing hydrophilicity) .
- Stability : Nitro groups increase oxidative stability but may render the compound photolabile. In contrast, sulfur-containing derivatives (e.g., 1-(2-nitrophenylthio)-piperidin-4-one ) are prone to redox reactions .
Biological Activity
1-(2-Nitrophenyl)piperidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound this compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a nitrophenyl group. The synthesis typically involves the condensation of 2-nitroaniline with piperidin-4-one under specific conditions to yield the target compound. The general reaction scheme can be summarized as follows:
Biological Activity
This compound has been evaluated for various biological activities, including:
1. Anticancer Activity
Several studies have investigated the cytotoxic effects of piperidine derivatives on cancer cell lines. For instance, a series of related compounds demonstrated significant cytotoxicity against human cancer cell lines, with some derivatives showing submicromolar IC50 values, indicating potent activity against malignancies .
Table 1: Cytotoxicity Data of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HSC-2 | 0.5 | 10 |
| 3,5-bis(benzylidene)piperidin-4-one | HL-60 | 0.3 | 15 |
| N-acyl analogs | HSC-4 | 0.2 | 12 |
2. Antibacterial Activity
The antibacterial properties of nitrophenyl piperidine derivatives have also been explored. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against multi-drug resistant strains .
Table 2: Antibacterial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL | |
| Acinetobacter baumannii | 8 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in its reactivity and interaction with biological targets, potentially leading to the inhibition of key enzymes involved in cell proliferation and survival .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various piperidine derivatives, it was found that compounds bearing the nitrophenyl moiety exhibited enhanced cytotoxicity against leukemia cells compared to their non-nitro counterparts. The study highlighted the importance of substituent position on the phenyl ring in modulating biological activity .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of nitrophenyl piperidine derivatives against resistant bacterial strains. Results indicated that modifications to the piperidine ring could significantly enhance antibacterial potency, suggesting potential pathways for drug development targeting resistant infections .
Q & A
Q. What are the standard synthetic routes for 1-(2-Nitrophenyl)piperidin-4-one, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-one derivatives are often functionalized by reacting with nitro-substituted aryl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) using a base like K₂CO₃ . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity optimization requires monitoring by HPLC or GC-MS, with adjustments to reaction time, temperature, and stoichiometric ratios of reagents .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR confirm the nitro group’s para-substitution and piperidinone ring conformation. For example, the carbonyl (C=O) resonance appears at ~205–210 ppm in ¹³C NMR .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 235.1 for C₁₁H₁₀N₂O₃) .
Q. How should researchers handle safety protocols for this compound?
Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a cool, dry place (<25°C) away from oxidizers.
- Dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides precise bond lengths and angles. For example, the nitro group’s orientation (ortho vs. para) can be confirmed via torsional angles in the crystal lattice. Discrepancies between computational models (e.g., DFT) and experimental data may arise from crystal packing effects, which can be mitigated by refining hydrogen-bonding networks .
Q. What strategies optimize the compound’s reactivity in multi-step syntheses?
- Protection/Deprotection : Temporarily mask the ketone group using ethylene glycol to prevent unwanted nucleophilic attacks during subsequent reactions .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups to the piperidinone ring. Optimize ligand choice (e.g., XPhos) and solvent (toluene/water) for higher yields .
Q. How do steric and electronic effects influence biological activity in derivatives?
- Steric Effects : Bulky substituents at the 2-nitrophenyl position reduce binding affinity to enzymes like cytochrome P450.
- Electronic Effects : The nitro group’s electron-withdrawing nature enhances electrophilicity, increasing reactivity in Michael addition reactions. Comparative studies with 1-(4-Nitrophenyl)piperidin-4-one show altered pharmacokinetic profiles due to resonance stabilization differences .
Q. What analytical methods validate trace impurities in bulk samples?
- LC-MS/MS : Detect nitrophenyl byproducts (e.g., 2-nitrophenol) at ppm levels using a C18 column and 0.1% formic acid mobile phase .
- XRD Pawley Refinement : Quantify amorphous vs. crystalline impurities in bulk powder .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
Contradictions may arise from polymorphic forms. For example, the γ-polymorph (needle crystals) dissolves readily in methanol, while the β-form (platelets) prefers dichloromethane. Validate via DSC (melting point differences) and PXRD .
Q. Why do computational and experimental LogP values differ?
DFT calculations often underestimate the nitro group’s solvation effects. Experimental LogP (octanol/water partition coefficient) should be measured via shake-flask method with UV detection at λ = 270 nm (nitro absorption band) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
